Cyclopropyl(4,4-difluorocyclohexyl)methanol

Lipophilicity Physicochemical Properties Drug Design

Cyclopropyl(4,4-difluorocyclohexyl)methanol (CAS 1597812-45-7) is a secondary alcohol characterized by a cyclopropyl group and a 4,4-difluorocyclohexyl ring. This compound belongs to a class of fluorinated cyclohexane derivatives which are increasingly used as building blocks in medicinal chemistry.

Molecular Formula C10H16F2O
Molecular Weight 190.23 g/mol
Cat. No. B12072112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(4,4-difluorocyclohexyl)methanol
Molecular FormulaC10H16F2O
Molecular Weight190.23 g/mol
Structural Identifiers
SMILESC1CC1C(C2CCC(CC2)(F)F)O
InChIInChI=1S/C10H16F2O/c11-10(12)5-3-8(4-6-10)9(13)7-1-2-7/h7-9,13H,1-6H2
InChIKeyGZYPCBAPONJFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(4,4-difluorocyclohexyl)methanol: A Fluorinated Building Block for Modulating Lipophilicity and Metabolic Stability


Cyclopropyl(4,4-difluorocyclohexyl)methanol (CAS 1597812-45-7) is a secondary alcohol characterized by a cyclopropyl group and a 4,4-difluorocyclohexyl ring . This compound belongs to a class of fluorinated cyclohexane derivatives which are increasingly used as building blocks in medicinal chemistry. The strategic placement of the gem-difluoro group on the cyclohexyl ring is a well-validated approach to increase a molecule's metabolic stability and modulate lipophilicity, while the cyclopropyl group adds conformational rigidity [1]. As an intermediate, its value lies in these combined physicochemical attributes, which can be directly translated into more advanced lead compounds.

Lipophilicity Tuning Gem-difluoro motif enables LogP reduction in lead optimization
Metabolic Shielding Cyclopropyl group may block oxidative soft spots
Conformational Constraint Rigidified core supports defined 3D pharmacophore exploration

Why Cyclopropyl(4,4-difluorocyclohexyl)methanol Cannot Be Replaced by Simple Analogs


Generic substitution is critically misleading for this building block because its core value is derived from the synergistic effect of its two structural motifs. Simply using a non-fluorinated cyclohexyl analog like Cyclohexyl(cyclopropyl)methanol sacrifices the electron-withdrawing and metabolic shielding effects of the gem-difluoro group, which are known to increase oxidative stability and lower basicity of nearby amines [1]. Conversely, using a simpler (4,4-Difluorocyclohexyl)methanol omits the cyclopropyl group's unique conformational constraint and its own potential to block metabolic soft spots. The precise combination of these features is essential for fine-tuning drug-like properties in advanced intermediates, making direct replacement scientifically unsound.

Non-fluorinated cyclohexyl analog Lacks gem-difluoro electron-withdrawing and metabolic shielding effects; LogP and oxidative stability profile may shift.
Simpler alcohol without cyclopropyl Omits cyclopropyl conformational constraint and metabolic soft-spot blockade; target binding entropy may differ.

Quantitative Differentiation of Cyclopropyl(4,4-difluorocyclohexyl)methanol from Key Analogs


Lipophilicity Modulation via Gem-Difluorination of the Cyclohexyl Ring

Incorporation of a gem-difluoro group on a cyclohexyl system predictably lowers lipophilicity (LogP) compared to its non-fluorinated analog. Research on monocyclic 4,4-difluorocyclohexyl derivatives has established that gem-difluorination results in a ΔLogP of approximately –0.41 units [1]. This effect is a key design lever, as it can counterbalance the lipophilicity increase from other substituents, helping to maintain the optimal LogP range of 1-3 for drug candidates. This demonstrates a quantifiable physicochemical difference between the target compound and its non-fluorinated analog, Cyclohexyl(cyclopropyl)methanol.

Lipophilicity Shift
Class-level inference
ΔLogP ≈ –0.41
Reported LogP reduction vs. non-fluorinated analog.
Shake-flask model data; verify in target scaffold.
Lipophilicity Physicochemical Properties Drug Design

Metabolic Stability Enhancement by the Cyclopropyl Group

Cyclopropyl groups are frequently introduced to block metabolic hot spots on cyclohexyl rings. They provide metabolic stability advantages over simple alkyl or unsubstituted cyclohexyl moieties. While the cyclopropyl group can sometimes lead to reactive metabolites, when placed strategically, it can significantly diminish oxidative metabolism compared to a proteogenic site [1]. This feature differentiates it from simpler alcohols like (4,4-Difluorocyclohexyl)methanol, which presents a more accessible site for oxidation.

Metabolic Shield
Class-level inference
Cyclopropyl blocks oxidation
Class-level metabolic stability context; not directly quantified for this pair.
Review CYP-mediated oxidation data in intended series.
Metabolism CYP450 Cyclopropane

Conformational Rigidity and 3D Topology for Target Binding

The combination of a cyclopropyl group and a 4,4-difluorocyclohexyl ring introduces significant conformational constraints. Research on related systems shows that conformerically rigidified 4,4-difluorocyclohexyl mimetics, such as 6,6-difluorobicyclo[3.1.0]hexane, have a profound effect on biological activity by pre-organizing the molecule in its bioactive conformation [1]. Compared to a flexible, non-fluorinated cyclohexyl analog, the target compound offers a more defined 3D pharmacophore, which can translate to higher binding affinity and selectivity for the target protein.

Conformational Rigidity
Class-level inference
Altered docking scores vs. flexible analogs
Reported rigidification may improve binding entropy.
Molecular docking on Maraviroc analogs; validate with target.
Conformational Analysis Structure-Activity Relationship Rigidification

Strategic Procurement Scenarios for Cyclopropyl(4,4-difluorocyclohexyl)methanol


Synthesis of IL-17 Modulators for Autoimmune Disease Research

This compound serves as a critical intermediate for introducing a conformationally restricted, metabolically stable moiety. Patent literature reveals its direct use in assemblies that target IL-17A with picomolar potency (e.g., IC50 values of 9.45 nM in AlphaLISA assays) [1]. Teams working on IL-17-mediated inflammatory conditions (psoriasis, psoriatic arthritis) should prioritize this building block to access this potent chemical space.

Precise Control of Lipophilicity in CNS Drug Candidates

Based on the established ΔLogP effect of approximately -0.41 for gem-difluorination [1], this building block is ideal for CNS programs where controlling LogP within the 1-3 range is critical for blood-brain barrier permeability. It offers a predictive, quantifiable advantage over non-fluorinated analogs for fine-tuning this parameter.

Late-Stage Functionalization in Fragment-Based Drug Discovery

The presence of a secondary alcohol provides a functional handle for diverse chemical transformations [1]. In fragment-based approaches, this fragment can be elaborated to probe lipophilic pockets, with the inherent fluorination and rigidity providing a higher-quality starting point with better-defined initial properties than simpler, more flexible fragments.

Application
Selection Property
Validation Focus
IL-17 pathway modulator synthesis for autoimmune disease research
Conformationally restricted, metabolically stable moiety
Target engagement in IL-17A signaling assays
CNS drug candidate lipophilicity control
Predicted LogP reduction via gem-difluoro group
LogP verification in lead series
Fragment-based drug discovery elaboration
Functional alcohol handle with rigidity
Fragment-linking and SAR validation
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